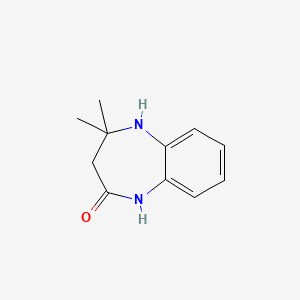

4,4-dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one

説明

“4,4-dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one” is a chemical compound with the CAS Number: 56369-21-2 . It has a molecular weight of 190.24 . The IUPAC name for this compound is 4,4-dimethyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H14N2O/c1-11(2)7-10(14)12-8-5-3-4-6-9(8)13-11/h3-6,13H,7H2,1-2H3, (H,12,14) . This code provides a unique representation of the compound’s molecular structure.Physical and Chemical Properties Analysis

This compound is a powder at room temperature . It has a melting point of 248-250 degrees Celsius .科学的研究の応用

Interaction with Nucleophiles

"Dimethylaminomethylene derivatives of S,S-dioxides of 1,4-benzothiazepin-3(2H)-one and 4,1-benzothiazepin-2(3H)-one: comparison of interaction with nucleophiles" explores the reactions of derivatives of 4,5-dihydro-1,4-benzothiazepin-3(2H)-one 1,1-dioxide and 1,5-dihydro-4,1-benzothiazepin-2(3H)-one 4,4-dioxide with various nucleophiles. The study found that compounds with a carbonyl group or a hydrogen at the nitrogen atom of the 1,4-benzothiazepine cycle are more reactive than N-Me derivatives, highlighting the compound's potential in chemical synthesis and reactivity studies (Taras M. Tarasiuk et al., 2014).

Molecular Properties

"Theoretical study by gaussian of some molecular properties of the benzodiazepine derivatives" investigated the molecular properties of benzodiazepine compounds, including 1,5-benzodiazepin-2,4-dione, highlighting their structure, reactivity, and potential biological activities. This research contributes to understanding the compound's fundamental spectroscopic data and molecular properties, which are crucial for synthesizing new drugs (S. Abirou et al., 2007).

Crystal Structure Analysis

"Molecular-crystal structure of 5-methyl-1,2-dihydro-3H-1,4-benzodiazepin-2-one" provides a detailed x-ray diffraction study of a benzodiazepine antagonist, offering insights into its molecular structure and potential interactions. Understanding the structural aspects of such compounds can aid in designing drugs with targeted pharmacological profiles (S. Andronati et al., 1982).

Synthesis Techniques

"A Convenient Method for the Synthesis of 1,5-benzodiazepin-2-one" presents new synthesis methods for 3-hydroxy-1,5-benzodiazepin-2-ones, highlighting the versatility of the glycidic ester in the synthesis of new 1,5-benzodiazepines. Such methodologies are essential for the development of novel compounds with potential therapeutic applications (M. Rida et al., 2008).

Medicinal Chemistry Applications

"1,4-Benzodiazepin-2-ones in medicinal chemistry" reviews the applications of 1,4-benzodiazepin-2-ones beyond traditional CNS treatments, such as in anticancer agents, enzyme inhibitors, and G-protein-coupled receptor antagonists. This paper underscores the compound's versatility in drug development, highlighting its use in palladacycle complexes as anticancer agents (J. Spencer et al., 2010).

Safety and Hazards

特性

IUPAC Name |

4,4-dimethyl-3,5-dihydro-1H-1,5-benzodiazepin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c1-11(2)7-10(14)12-8-5-3-4-6-9(8)13-11/h3-6,13H,7H2,1-2H3,(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHMWSVAJMJMOSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)NC2=CC=CC=C2N1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(3-methoxypropyl)-N-(4-methyl-1,3-thiazol-2-yl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2768542.png)

![N-(3-chloro-4-fluorophenyl)-2-[3-oxo-6-(phenylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide](/img/structure/B2768543.png)

![N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2768545.png)

![2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2768547.png)

![tert-butyl (2R,4S)-4-fluoro-2-{3-[(methylamino)methyl]-1H-1,2,4-triazol-5-yl}pyrrolidine-1-carboxylate hydrochloride](/img/structure/B2768549.png)

![(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide](/img/structure/B2768553.png)

![6-amino-5-{[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl}-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2768565.png)